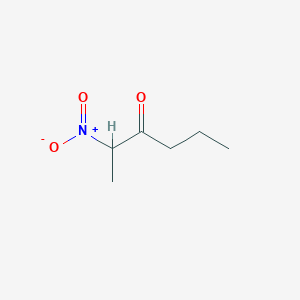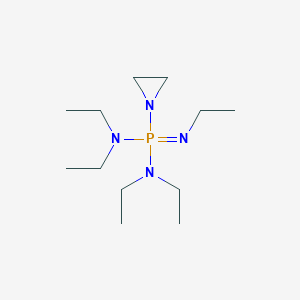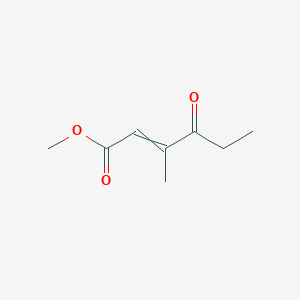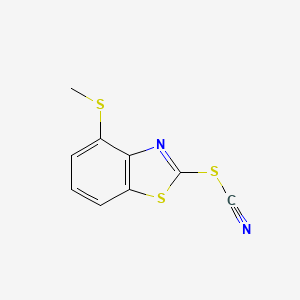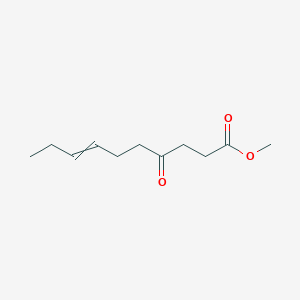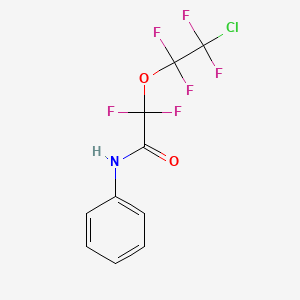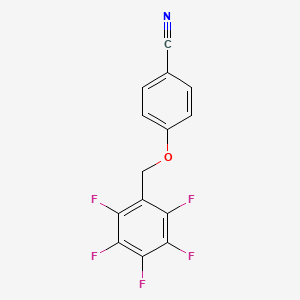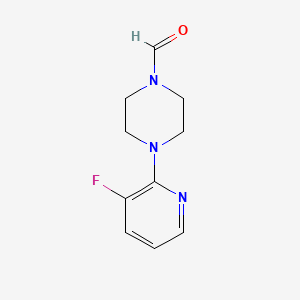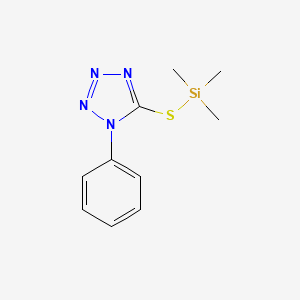![molecular formula C17H20 B14418545 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 85513-88-8](/img/structure/B14418545.png)
3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylidene-7-methylidenebicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[331]nonane family, which is known for its diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the reaction of 7-methylidenebicyclo[3.3.1]nonan-3-one with benzylidene derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biologically active compounds with potential therapeutic effects.
Medicine: Research into its potential as an anticancer agent or other medicinal applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 7-methylidenebicyclo[3.3.1]nonan-3-one
- 3,7-dimethylenebicyclo[3.3.1]nonane
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
Comparison: 3-Benzylidene-7-methylidenebicyclo[33
Propiedades
Número CAS |
85513-88-8 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
3-benzylidene-7-methylidenebicyclo[3.3.1]nonane |
InChI |
InChI=1S/C17H20/c1-13-7-15-10-16(8-13)12-17(11-15)9-14-5-3-2-4-6-14/h2-6,9,15-16H,1,7-8,10-12H2 |
Clave InChI |
DARXUMYJAKIHEA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2CC(C1)CC(=CC3=CC=CC=C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



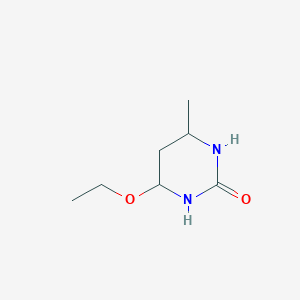
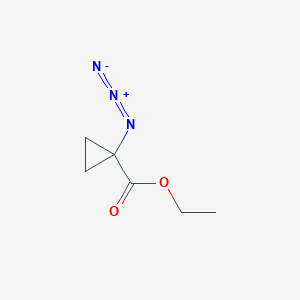
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
